3-Bromo-4,6-difluoro-1H-indazole
説明
Significance of the Indazole Scaffold in Contemporary Chemical and Medicinal Sciences
The indazole nucleus is a cornerstone in modern medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. nih.govnih.gov These compounds are integral to the development of drugs for a variety of conditions, including cancer, inflammation, and infectious diseases. researchgate.netresearchgate.net The versatility of the indazole scaffold allows for diverse substitutions, leading to a wide array of biological effects. nih.govresearchgate.net Notably, several FDA-approved drugs, such as the anti-cancer agents Niraparib and Pazopanib, feature the indazole core, highlighting its clinical significance. nih.govrsc.org The ongoing exploration of indazole derivatives continues to yield promising candidates for various therapeutic applications, solidifying its importance in the scientific community. researchgate.netnih.gov
Overview of Halogenated Indazole Derivatives in Scholarly Research
The introduction of halogen atoms into the indazole ring system significantly modifies the molecule's electronic properties and can enhance its biological activity. rsc.orgnih.gov Halogenated indazoles serve as crucial intermediates in the synthesis of more complex molecules, including many pharmaceutical drugs. rsc.orgnih.gov The position and nature of the halogen substituent can profoundly influence the compound's reactivity and therapeutic potential. For instance, brominated indazoles are valuable precursors for cross-coupling reactions, a common strategy in drug discovery. nih.govresearchgate.net Research into the regioselective halogenation of indazoles is an active area, aiming to develop efficient and environmentally friendly synthetic methods to access these important building blocks. rsc.orgresearchgate.net
Research Objectives and Scope Pertaining to 3-Bromo-4,6-difluoro-1H-indazole
This article focuses specifically on the chemical compound this compound. The primary objective is to provide a comprehensive overview of its synthesis, and its emerging applications within the academic research landscape. The scope of this review is strictly limited to the chemical and research aspects of this particular molecule, without delving into dosage, administration, or detailed safety profiles. The information presented is collated from diverse and authoritative scientific sources to ensure accuracy and a professional tone.
Synthesis and Chemical Properties
The synthesis of halogenated indazoles like this compound is a topic of significant interest in organic synthesis. While specific, detailed synthetic procedures for this exact compound are not extensively documented in publicly available literature, general methods for the synthesis of similar structures, such as 5-bromo-4-fluoro-1H-indazole, can provide insights. One patented method for a related compound starts from 3-fluoro-2-methylaniline (B146951) and proceeds through a three-step sequence of bromination, ring closure, and deprotection to yield the final product. google.com This suggests that a similar strategy, potentially starting from a difluorinated aniline (B41778) derivative, could be employed for the synthesis of this compound.
| Property | Description |
| Molecular Formula | C₇H₂BrF₂N₂ |
| Core Structure | Indazole |
| Key Substituents | Bromine at position 3, Fluorine at positions 4 and 6 |
| Likely Reactivity | Susceptible to N-alkylation and cross-coupling reactions at the bromine position. |
Research Applications
While specific research explicitly detailing the use of this compound is emerging, its structural motifs are found in compounds investigated for various therapeutic areas. The combination of the indazole scaffold with halogen atoms is a common feature in the design of kinase inhibitors, which are a major class of anti-cancer drugs. nih.govrsc.org For example, the substitution pattern of this compound makes it a valuable fragment for fragment-based drug discovery (FBDD) campaigns. acs.org
In FBDD, small, low-complexity molecules (fragments) that bind to a biological target are identified and then elaborated into more potent lead compounds. The defined vectoral properties of a rigid structure like this compound, combined with its reactive handle (the bromine atom), make it an ideal starting point for such optimization efforts. acs.org The difluoro-substitution can also enhance properties like metabolic stability and binding affinity.
This compound represents a promising, yet still relatively unexplored, building block in the vast landscape of chemical research. Its synthesis, while not yet widely published, can be inferred from established methodologies for related halogenated indazoles. The true potential of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules, particularly within the realm of medicinal chemistry and drug discovery. As research into novel therapeutics continues to expand, it is likely that the unique properties of this compound will be increasingly harnessed to create the next generation of innovative chemical entities.
特性
IUPAC Name |
3-bromo-4,6-difluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZJDWENSGDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646404 | |
| Record name | 3-Bromo-4,6-difluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887567-78-4 | |
| Record name | 3-Bromo-4,6-difluoro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,6-difluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization of 3 Bromo 4,6 Difluoro 1h Indazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. For 3-Bromo-4,6-difluoro-1H-indazole, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR techniques would be employed for a thorough structural confirmation.
Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Patterns, and Dynamic Processes
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing effects of the fluorine and bromine atoms.
The proton on the pyrazole (B372694) ring (H-1) is expected to appear as a broad singlet in the downfield region, typically above 10 ppm, due to its acidic nature and potential for intermolecular hydrogen bonding. The chemical shift of this proton can be sensitive to the solvent and concentration.
The aromatic region will display signals for the two remaining protons on the benzene (B151609) ring, H-5 and H-7. The H-7 proton, being situated between a fluorine and a nitrogen atom, would likely resonate further downfield compared to the H-5 proton, which is flanked by two fluorine atoms. The coupling of these protons with the adjacent fluorine atoms will result in complex splitting patterns. Specifically, H-5 would be expected to show coupling to both F-4 and F-6, resulting in a triplet of doublets or a more complex multiplet. The H-7 proton would primarily show coupling to the F-6 atom, likely appearing as a doublet of doublets due to additional smaller coupling with H-5.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | > 13.0 | br s | - |
| H-7 | 7.20 - 7.40 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 1-2 |
| H-5 | 6.90 - 7.10 | t | J(H-F) ≈ 9-11 |
Note: The predicted data is based on the analysis of similar substituted indazole structures and known substituent effects. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Framework Confirmation
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum of this compound will show seven distinct signals corresponding to the seven carbon atoms of the indazole ring. The chemical shifts will be heavily influenced by the attached halogens, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.
The C-3 carbon, bearing the bromine atom, is expected to be significantly deshielded. The carbons C-4 and C-6, directly attached to fluorine atoms, will appear as doublets with large one-bond C-F coupling constants (¹JCF). The chemical shifts of these carbons will be shifted significantly downfield due to the high electronegativity of fluorine. The remaining carbon atoms (C-3a, C-5, C-7, and C-7a) will also show coupling to the fluorine atoms, albeit with smaller coupling constants (²JCF, ³JCF), which aids in their assignment.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-3 | ~115 | s | - |
| C-3a | ~120 | d | J(C-F) ≈ 10-15 |
| C-4 | ~155 | d | J(C-F) ≈ 240-260 |
| C-5 | ~100 | dd | J(C-F) ≈ 20-30, J(C-F) ≈ 5-10 |
| C-6 | ~160 | d | J(C-F) ≈ 240-260 |
| C-7 | ~105 | d | J(C-F) ≈ 5-10 |
| C-7a | ~140 | m | - |
Note: The predicted data is based on the analysis of similar substituted indazole structures and known substituent effects. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR for Halogenated Moieties and Electronic Environment
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the F-4 and F-6 atoms. The chemical shifts of these fluorine atoms provide insight into their local electronic environment. The F-4 and F-6 nuclei will likely appear as complex multiplets due to coupling with each other (⁴JFF) and with the neighboring protons (³JHF and ³JHF, respectively). The magnitude of these coupling constants is valuable for confirming the substitution pattern on the benzene ring.
Predicted ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-4 | -110 to -120 | m |
| F-6 | -100 to -110 | m |
Note: The predicted data is based on the analysis of similar difluoroaromatic compounds. Actual experimental values may vary.
Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR for Heteroatom Characterization and Tautomeric Equilibrium Studies
While ¹⁴N NMR is often hampered by broad signals due to its quadrupolar moment, ¹⁵N NMR, despite its lower natural abundance and sensitivity, can provide sharp signals and valuable information about the nitrogen atoms in the pyrazole ring. The chemical shifts of N-1 and N-2 would be distinct and could be used to study the tautomeric equilibrium between the 1H and 2H forms of the indazole. In the case of this compound, the 1H-tautomer is expected to be the major form in solution. The ¹⁵N chemical shifts would also be influenced by the electronic effects of the substituents on the indazole ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₇H₃BrF₂N₂. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing definitive evidence for the presence of a single bromine atom in the molecule.
Predicted HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ (for C₇H₄⁷⁹BrF₂N₂⁺) | 232.9626 |
| [M+H]⁺ (for C₇H₄⁸¹BrF₂N₂⁺) | 234.9605 |
Note: The predicted data is based on the exact masses of the isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond, C-H bonds, C=C and C=N bonds of the aromatic system, and the C-F and C-Br bonds.
The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the bicyclic aromatic system would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-F stretching vibrations are typically strong and appear in the region of 1100-1300 cm⁻¹. The C-Br stretching vibration would be found at lower wavenumbers, typically in the range of 500-650 cm⁻¹.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C / C=N Stretch | 1400 - 1650 | Medium to Strong, Sharp |
| C-F Stretch | 1100 - 1300 | Strong |
| C-Br Stretch | 500 - 650 | Medium |
Note: The predicted data is based on characteristic IR absorption frequencies for similar functional groups.
X-ray Diffraction Analysis for Solid-State Structural Determination and Conformation
X-ray diffraction (XRD) stands as the most powerful technique for the absolute determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, which are critical for understanding its physicochemical properties and potential intermolecular interactions.
The fundamental principle of single-crystal XRD involves irradiating a well-ordered crystal with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.
A hypothetical table of crystallographic data that one would expect to obtain for this compound is presented below. This table illustrates the typical parameters reported in a single-crystal XRD study.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₃BrF₂N₂ |
| Formula Weight | 233.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 945.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.635 |
| R-factor | < 0.05 |
This table is a representation of typical data and is not based on experimental results for this compound.
The detailed structural information from XRD, such as the planarity of the indazole ring system and the orientation of the substituents, is invaluable for computational modeling and for understanding the structure-activity relationships of this compound in various applications.
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring
Chromatographic methods are indispensable tools in synthetic chemistry for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed to assess its purity and to monitor the progress of its synthesis.
Purity assessment is critical to ensure that the properties and activity of the compound are not influenced by the presence of impurities, such as starting materials, by-products, or residual solvents. HPLC, with its high resolving power, is ideally suited for this purpose, and its use in the purity determination of related bromo-indazole derivatives has been documented. jk-sci.com
In the synthesis of this compound, which may involve multiple steps, ensuring the reproducibility of the reaction is paramount for consistent yield and purity. google.com In-process control using Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful strategy to achieve this. LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing real-time information about the composition of the reaction mixture.
By taking small aliquots from the reaction vessel at various time points and analyzing them by LC-MS, chemists can track the consumption of starting materials and the formation of the desired product and any intermediates or by-products. This allows for the precise determination of the reaction endpoint, preventing the formation of degradation products due to prolonged reaction times or excessive temperatures.
The mass spectrometer provides the molecular weight of the components as they elute from the chromatography column, allowing for their unambiguous identification. For this compound (MW: 233.01 g/mol ), the detection of a peak with a corresponding mass-to-charge ratio (m/z) confirms its formation.
A typical set of LC-MS parameters for monitoring the synthesis of a compound like this compound is outlined in the table below.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Mass Range (m/z) | 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
This table represents typical parameters and may need to be optimized for the specific analysis.
The data generated from in-process LC-MS analysis enables the creation of reaction profiles, plotting the relative concentrations of reactants, intermediates, and products over time. This detailed understanding of the reaction kinetics helps in optimizing reaction conditions to maximize yield and purity, ensuring the synthesis is robust and reproducible on both laboratory and larger scales. The availability of such analytical data is often highlighted by suppliers of this compound. bldpharm.com
Computational and Theoretical Investigations of 3 Bromo 4,6 Difluoro 1h Indazole
Molecular Docking Studies for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (such as 3-Bromo-4,6-difluoro-1H-indazole) into the binding site of a target protein.
Prediction of Binding Affinities and Identification of Key Interacting Residues
Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and the target protein. Lower binding energy values typically suggest a more stable and favorable interaction.
For a hypothetical study of this compound, one might investigate its interaction with a relevant biological target, such as a protein kinase or another enzyme implicated in a disease pathway. The docking results would identify key amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds, the latter being particularly relevant due to the bromine and fluorine substituents on the indazole ring.
Table 1: Hypothetical Binding Affinities and Key Interacting Residues for this compound with a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Halogen Bond |
| p38 MAP Kinase | -9.1 | Met109, Gly110, Lys53 | Hydrogen Bond, Hydrophobic |
Note: The data in this table is illustrative and based on typical results for similar compounds. It does not represent experimentally verified data for this compound.
Conformational Analysis within Target Binding Pockets
Docking studies also provide insights into the conformational changes that both the ligand and the protein may undergo to achieve the most stable binding pose. The analysis of the ligand's conformation within the binding pocket is crucial for understanding its inhibitory mechanism. For this compound, this would involve examining the orientation of the difluorinated benzene (B151609) ring and the bromine atom relative to the surrounding amino acid residues. Computational tools can visualize these interactions, providing a three-dimensional representation of the binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds.
2D-QSAR Methodologies: Multiple Linear Regression (MLR) and Statistical Validation
Two-dimensional QSAR (2D-QSAR) models use descriptors calculated from the 2D representation of a molecule. A common method for building these models is Multiple Linear Regression (MLR), which creates a linear equation relating the biological activity (e.g., IC50) to various physicochemical descriptors.
A hypothetical 2D-QSAR study on a series of indazole derivatives, including this compound, would involve calculating descriptors such as molecular weight, logP (lipophilicity), and electronic parameters. The resulting model's predictive power would be assessed using statistical validation methods, including:
r² (Coefficient of Determination): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.
q² (Cross-validated r²): A measure of the model's internal predictive ability.
pred_r² (Predictive r² for the external test set): A measure of the model's ability to predict the activity of an external set of compounds.
Table 2: Statistical Validation Parameters for a Hypothetical 2D-QSAR Model of Indazole Derivatives
| Parameter | Value |
| r² | 0.85 |
| q² | 0.75 |
| pred_r² | 0.70 |
| F-test | 120.5 |
Note: The data in this table is illustrative and represents typical values for a statistically significant QSAR model.
3D-QSAR Approaches: Field-Based and Gaussian-Based Models
Three-dimensional QSAR (3D-QSAR) models consider the three-dimensional properties of molecules. These models are generally more complex and can provide more detailed insights into the structure-activity relationship.
Field-Based Models (e.g., CoMFA - Comparative Molecular Field Analysis): These models calculate steric and electrostatic fields around a set of aligned molecules. The variations in these fields are then correlated with the biological activity.
Gaussian-Based Models (e.g., CoMSIA - Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more comprehensive model.
In a hypothetical 3D-QSAR study of indazole derivatives, this compound would be aligned with other compounds in the series. The resulting contour maps would highlight regions where modifications to the structure could enhance or diminish biological activity.
Descriptor Analysis: Steric, Electrostatic, and Physicochemical Contributions to Activity
The analysis of the descriptors used in the QSAR models reveals the key molecular properties driving the biological activity.
Electrostatic Descriptors: These describe the distribution of charge in the molecule. The electronegative fluorine atoms and the polar N-H group of the indazole ring would significantly contribute to the electrostatic properties.
Physicochemical Descriptors: These include properties like hydrophobicity (logP) and polarizability. The difluoro-substitution, in particular, would influence the lipophilicity and electronic nature of the benzene portion of the molecule.
By analyzing the coefficients of these descriptors in the QSAR equation, researchers can infer which properties are most critical for the desired biological effect, thereby guiding the design of more potent analogs.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating the interactions between the atoms of the compound and its environment, typically a solvent or a biological macromolecule like a protein, MD can provide a detailed view of the compound's conformational flexibility and stability.
For a compound like this compound, MD simulations would involve placing the molecule in a simulated aqueous environment or within the binding site of a target protein. The simulation would then calculate the forces between atoms and use these to predict their motion over a set period, often on the scale of nanoseconds to microseconds.
Assessment of Ligand-Protein Complex Stability Over Time
When a ligand, such as this compound, binds to a protein, the stability of this complex is paramount for its biological activity. MD simulations are instrumental in assessing this stability. By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions, researchers can determine if the complex remains in a stable conformation.
In studies of other indazole derivatives, MD simulations have been successfully employed to confirm the stability of ligand-protein complexes. For instance, in a study of 1H-indazole analogs as potential anti-inflammatory agents targeting the Cyclooxygenase-2 (COX-2) enzyme, MD simulations indicated that the test compounds were relatively stable within the enzyme's active site. rsc.orgresearchgate.net Similarly, MD simulations of a potent indazole derivative targeting the HIF-1α protein showed the compound to be quite stable in the active site. nih.gov For this compound, a similar approach would involve docking the compound into a relevant protein target and running an MD simulation to observe the evolution of the complex. Key metrics to analyze would include the RMSD of the ligand and key protein residues, as well as the number and duration of intermolecular interactions like hydrogen bonds.
A hypothetical analysis of a this compound-protein complex might yield RMSD data as shown in the interactive table below.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.5 | 1.6 |
| 30 | 1.4 | 1.5 |
| 40 | 1.6 | 1.7 |
| 50 | 1.5 | 1.6 |
This is a hypothetical data table for illustrative purposes.
Binding Free Energy Calculations (e.g., Molecular Mechanics with Generalized Born Surface Area (MM-GBSA))
The Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein. acs.org It combines molecular mechanics energy calculations with a continuum solvation model to provide a more accurate prediction of binding affinity than docking scores alone. The binding free energy is typically calculated from snapshots taken from an MD simulation.
For this compound, MM-GBSA calculations would be performed on the trajectory of its complex with a target protein. This would yield an estimate of the binding free energy (ΔG_bind), which can be decomposed into various energy components, such as van der Waals, electrostatic, and solvation energies. This decomposition helps in understanding the driving forces behind the binding.
Studies on other indazole derivatives have demonstrated the utility of MM-GBSA. For example, in the investigation of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates, MM-GBSA binding free energies illustrated the high stability of the inhibitor-enzyme complex. nih.gov Another study on 1H-indazole analogs targeting COX-2 also used MM-GBSA to analyze the binding affinities. researchgate.net
A hypothetical MM-GBSA analysis for a this compound-protein complex could provide the following energy contributions:
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Solvation Energy | 25.8 |
| Total Binding Free Energy (ΔG_bind) | -40.0 |
This is a hypothetical data table for illustrative purposes.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a powerful technique in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.
For this compound, a pharmacophore model could be developed based on its structure and the known binding modes of similar active compounds. This model would highlight the key interaction points. The bromine atom could act as a hydrophobic feature or potentially participate in halogen bonding. The fluorine atoms would contribute to the electronic properties and could form specific interactions. The indazole core itself provides a rigid scaffold with hydrogen bond donor and acceptor capabilities.
Pharmacophore models have been successfully developed for various indazole-based inhibitors. For instance, a study on indazole derivatives as HIF-1α inhibitors generated a five-point pharmacophore hypothesis. nih.gov Another study identified an indazole-based pharmacophore for the inhibition of FGFR kinases. nih.govnih.gov These models can then be used to screen large compound libraries to identify novel molecules with the desired activity.
A hypothetical pharmacophore model for a class of inhibitors including this compound might consist of the following features:
| Feature | Type |
| 1 | Hydrogen Bond Donor |
| 2 | Hydrogen Bond Acceptor |
| 3 | Aromatic Ring |
| 4 | Hydrophobic Center |
This is a hypothetical data table for illustrative purposes.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.net These methods can predict a wide range of properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges.
For this compound, DFT calculations would provide valuable information about its chemical nature. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
DFT studies have been performed on various halogenated indazole derivatives. For example, a theoretical evaluation of several indazole derivatives, including 4-bromo-1H-indazole and 4-fluoro-1H-indazole, as corrosion inhibitors utilized DFT to calculate global reactivity parameters. researchgate.net These calculations helped to correlate the electronic properties of the molecules with their inhibition efficiency.
A hypothetical DFT calculation for this compound at the B3LYP/6-311+G(d,p) level of theory might yield the following electronic properties:
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 Debye |
This is a hypothetical data table for illustrative purposes.
The distribution of the electrostatic potential on the molecular surface would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about potential intermolecular interactions and sites of reactivity.
Structure Activity Relationship Sar and Mechanistic Studies of Indazole Derivatives with Relevance to 3 Bromo 4,6 Difluoro 1h Indazole
Impact of Halogenation (Bromine and Fluorine) on Molecular Recognition and Biological Activity
Halogens are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. In the context of 3-Bromo-4,6-difluoro-1H-indazole, the presence and position of both bromine and fluorine atoms are critical determinants of its potential biological profile. Halogenation can significantly alter the electronic nature and steric profile of a molecule, thereby affecting its ability to bind to target proteins. rsc.org
The introduction of halogen substituents to the indazole ring imparts distinct electronic and steric characteristics that can enhance binding affinity to biological targets.
Steric Effects: The size of the halogen atom influences how the molecule fits into a binding pocket. Fluorine is relatively small (van der Waals radius of ~1.47 Å), often acting as a bioisostere for a hydrogen atom, and its substitution may lead to minimal steric hindrance. In contrast, bromine is significantly larger (van der Waals radius of ~1.85 Å). A bromine atom at the C3 position can introduce steric bulk, which may either be beneficial, promoting favorable interactions and orienting the molecule within a binding site, or detrimental, causing steric clashes that prevent optimal binding. nih.gov Studies on related heterocycles have shown that a C3-bromo substituent can markedly favor the formation of specific regioisomers in synthetic pathways, highlighting its steric influence. nih.gov
Table 1: Comparison of Halogen Properties
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Effects on Indazole Core |
| Fluorine (F) | 1.47 | 3.98 | Strong electron-withdrawing, potential H-bond modulation, minimal steric bulk. |
| Bromine (Br) | 1.85 | 2.96 | Moderate electron-withdrawing, significant steric bulk, potential for halogen bonding. |
The specific placement of substituents on the indazole ring (regioselectivity) is crucial for determining biological activity. The substitution pattern of this compound—with halogens at positions 3, 4, and 6—is a key factor in its potential interactions.
Research on disubstituted 1H-indazole derivatives has demonstrated that groups at the 4- and 6-positions play a critical role in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The interactions of these substituents within hydrophobic pockets of the enzyme's active site were found to be essential for potent inhibitory activity. nih.gov Therefore, the 4,6-difluoro pattern in the target molecule is strategically significant.
Furthermore, the position of the substituent on the indazole ring can dictate its role in binding. For instance, in a study of indazole-3-carboxamides as CRAC channel blockers, the regiochemistry of the amide linker at the C3 position was found to be absolutely critical for activity. nih.gov The active compound, an indazole-3-carboxamide, potently inhibited calcium influx, whereas its corresponding reverse amide isomer was completely inactive. nih.gov This underscores that the C3 position is a sensitive site for substitution, where the nature and orientation of the substituent, such as the bromine atom in this compound, can profoundly impact molecular recognition.
Role of the Indazole Core in Target Binding and Functional Modulation
The indazole scaffold itself is not merely a passive framework but an active participant in molecular interactions, serving as a key pharmacophore in numerous approved drugs. nih.govpnrjournal.com Its aromatic nature, nitrogen atoms, and tautomeric forms all contribute to its ability to bind to biological targets.
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netresearchgate.net For unsubstituted or N-unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable and thus predominates. nih.govresearchgate.net This is a critical feature for this compound. The 1H-tautomer possesses an N-H group that can act as a crucial hydrogen bond donor. This ability to form hydrogen bonds is a cornerstone of the binding mechanism for many indazole-based inhibitors, particularly those targeting protein kinases, where the N-H group often interacts with the hinge region of the ATP-binding site. nih.gov The tautomeric equilibrium can be influenced by the electronic nature of substituents, but the 1H form remains the key interacting species in many biological contexts. nih.gov
The indazole nucleus is an aromatic bicyclic system formed by the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. rsc.orgwikipedia.org This aromaticity is fundamental to its binding capabilities.
Aromatic Stacking: The planar, electron-rich aromatic system can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. cinemap.eu These interactions are vital for anchoring the molecule in the correct orientation for potent inhibition.
Nitrogen Atom Interactions: The indazole ring contains two nitrogen atoms. The pyridine-like nitrogen at the 2-position (in the 1H-tautomer) is a hydrogen bond acceptor. This feature is essential for many kinase inhibitors, where this nitrogen atom accepts a hydrogen bond from a backbone amide in the hinge region of the kinase. nih.gov The pyrrole-like nitrogen at the 1-position, as part of the N-H group, acts as a hydrogen bond donor, as previously mentioned. This dual capacity for hydrogen bonding makes the indazole scaffold a privileged structure for interacting with the highly conserved ATP-binding sites of kinases. nih.govresearchgate.net
Investigation of Enzyme Inhibition and Modulation Mechanisms
Indazole derivatives are known to inhibit a wide range of enzymes, most notably protein kinases, by acting as ATP-competitive inhibitors. nih.gov The mechanism often involves the indazole scaffold mimicking the adenine (B156593) ring of ATP to bind in the enzyme's active site.
A common binding mode for indazole-based kinase inhibitors involves the following key interactions:
Hinge Binding: The N-H group of the 1H-indazole donates a hydrogen bond to a backbone carbonyl oxygen in the kinase hinge region, while the N2 atom accepts a hydrogen bond from a backbone N-H group. nih.gov
Hydrophobic Interactions: The fused benzene ring of the indazole occupies a hydrophobic region of the active site.
Substituent Interactions: Substituents on the indazole core extend into other regions of the ATP pocket to form additional interactions, which enhance potency and confer selectivity.
For this compound, the difluoro substitutions at the C4 and C6 positions would likely interact with hydrophobic pockets, potentially increasing binding affinity. The C3-bromo group could occupy a separate pocket, where its size and ability to form halogen bonds could be critical for selectivity against different kinases. nih.gov
Beyond kinases, indazoles have shown inhibitory activity against other enzymes. For example, certain derivatives inhibit indoleamine 2,3-dioxygenase 1 (IDO1) by coordinating with the heme iron in the active site and forming interactions within adjacent hydrophobic pockets. nih.gov In such a mechanism, the halogen substituents on this compound would be crucial for establishing the necessary hydrophobic contacts to ensure potent inhibition. nih.gov
Table 2: Potential Roles of Substituents in this compound in Enzyme Inhibition
| Substituent | Position | Potential Mechanistic Role |
| Bromine | C3 | Steric influence on binding orientation; potential halogen bonding; interaction with specific sub-pockets. nih.gov |
| Fluorine | C4 | Hydrophobic interactions; modulation of N-H acidity; interaction with "gatekeeper" residues. nih.gov |
| Fluorine | C6 | Hydrophobic interactions; contribution to overall electronic profile of the ring system. nih.gov |
| 1H-Indazole Core | - | H-bond donor (N1-H) and acceptor (N2) for hinge binding; π-π stacking interactions. nih.gov |
Kinase Inhibition Profiles
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. rsc.orgresearchgate.net Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.govmdpi.com The substitution pattern on the indazole ring is a key determinant of both the potency and selectivity of these inhibitors. nih.gov
Tyrosine Threonine Kinase (TTK): Indazole derivatives have been identified as inhibitors of TTK, a kinase involved in cell division. researchgate.net
Glycogen Synthase Kinase-3 beta (GSK-3β): Certain indazole derivatives can inhibit GSK-3β, a kinase with roles in various neurological diseases. researchgate.net
Histone Deacetylase (HDAC): While not a kinase, HDAC is a crucial enzyme in epigenetics, and some indazole derivatives have shown inhibitory activity against it. researchgate.net
Cyclooxygenase-2 (COX-2): The indazole structure is found in compounds designed to selectively inhibit COX-2, an enzyme involved in inflammation.
Hypoxia-Inducible Factor-1 alpha (HIF-1α): Some 1,3-disubstituted indazoles have been developed as inhibitors of the HIF-1 pathway, which is crucial for tumor survival in low-oxygen conditions. The furan (B31954) moiety on the indazole skeleton has been shown to be important for this activity. elsevierpure.com
JAK3, ROCK1, EGFR, c-Kit, PDGFRβ, FLT3, ALK, FGFRs: The versatility of the indazole scaffold has led to the development of inhibitors for a wide array of other kinases. For instance, benzimidazole-indazole hybrids have been synthesized as potent inhibitors of mutant FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov Indazole derivatives have also been explored as inhibitors of ROCK1, EGFR, c-Kit, PDGFRβ, ALK, and FGFRs. nih.govresearchgate.netresearchgate.net For example, some 1H-indazole derivatives have shown potent inhibition of FGFR1-3. nih.gov Similarly, certain indazole derivatives have displayed strong inhibitory activity against EGFR. nih.gov
Other Enzyme Modulations
The biological reach of indazole derivatives extends beyond kinase inhibition to other classes of enzymes.
IDO1 enzyme: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme involved in immune regulation, and indazole-based compounds have been investigated as its inhibitors.
Alpha-Amylase and Alpha-Glucosidase: These enzymes are key targets in the management of diabetes as they are involved in the digestion of carbohydrates. nih.gov New indazole derivatives have been synthesized and shown to be effective dual inhibitors of both α-amylase and α-glucosidase. tandfonline.comnih.gov The inhibitory potential of these compounds is influenced by the different substituents on the indazole core. tandfonline.com
Elucidation of Cellular Processes Modulated by Indazole Derivatives
The inhibition of various enzymes by indazole derivatives leads to significant effects on fundamental cellular processes, including apoptosis and cell cycle regulation.
Impact on Apoptosis Signaling Pathways
Many indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govrsc.org This pro-apoptotic activity is often a downstream effect of kinase inhibition. For example, some indazole derivatives trigger apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2. rsc.org One study found that a particular indazole derivative induced apoptosis in a dose-dependent manner. nih.gov The mechanism can also involve the intrinsic pathway of apoptosis, as evidenced by the overexpression of cytochrome C. researchgate.net
Influence on Cell Cycle Regulation
Indazole derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at various phases. nih.gov For instance, some polysubstituted indazoles cause a block in the S phase, while others lead to an increase of cells in the G2/M phase. researchgate.netnih.gov This suggests that different indazole compounds can have distinct mechanisms of action, potentially acting as antimetabolites or interfering with the microtubule system. researchgate.netnih.gov In some cases, these compounds can induce cell cycle arrest in the G1 phase. mdpi.com One specific indazole derivative was found to arrest the cell cycle at the G2/M phase. researchgate.net Another compound was shown to affect the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov
Future Research Directions and Underexplored Avenues for 3 Bromo 4,6 Difluoro 1h Indazole
Exploration of Novel Synthetic Routes and Methodologies for Enhanced Efficiency
The development of efficient, scalable, and cost-effective synthetic routes is paramount for the thorough investigation of any compound. While general methods for indazole synthesis exist, such as the cyclization of o-halobenzonitriles with hydrazine (B178648) or intramolecular C-H amination, future research should focus on methodologies tailored for 3-Bromo-4,6-difluoro-1H-indazole. nih.govnih.gov
Potential Research Avenues:
Flow Chemistry: Implementing continuous flow processes could enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch methods.
Catalytic C-H Functionalization: Direct C-H bromination of a difluoro-indazole precursor could offer a more atom-economical route, bypassing the need for pre-functionalized starting materials.
Enzymatic Synthesis: Biocatalysis could offer highly selective and environmentally friendly alternatives for key synthetic steps.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Flow Chemistry | Improved control, safety, and scalability. | Initial setup costs and optimization of flow parameters. |
| C-H Functionalization | High atom economy, reduced steps. | Achieving high regioselectivity on the difluorinated ring. |
| One-Pot Reactions | Increased efficiency, reduced waste. | Compatibility of reagents and reaction conditions. |
| Biocatalysis | High selectivity, green chemistry. | Enzyme discovery and engineering for specific substrates. |
Application of Advanced Spectroscopic Techniques for Deeper Structural Insights
Standard characterization of indazole derivatives typically relies on NMR, IR, and mass spectrometry. researchgate.net However, to gain a more profound understanding of the nuanced structural features of this compound, more advanced spectroscopic methods are required. The compound's structure includes a bromine atom, which can participate in halogen bonding, and fluorine atoms, which can influence conformation and electronic properties.
Future studies should employ a suite of advanced techniques to elucidate its precise three-dimensional structure, tautomeric equilibrium, and intermolecular interactions.
Recommended Techniques:
Multinuclear NMR Spectroscopy: In-depth analysis using ¹⁹F and ¹⁵N NMR, in addition to ¹H and ¹³C NMR, can provide detailed information on the electronic environment and tautomeric preferences. nih.gov
2D NMR Techniques: Methods like NOESY and ROESY can reveal through-space correlations, helping to determine the preferred conformation and spatial arrangement of the substituents.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide unambiguous proof of the solid-state conformation and packing, revealing details about potential halogen and hydrogen bonding networks.
Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize different tautomers or conformers in the gas phase.
Development of More Sophisticated Computational Models and Predictive Algorithms
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, guiding experimental work and saving resources. For this compound, developing sophisticated computational models can accelerate the discovery of its potential applications. Molecular docking and dynamics simulations are already used to study the binding of halogenated heterocycles to biological targets like protein kinases. nih.govnih.gov
Future research should build upon this by creating more refined models that can accurately predict a wider range of properties specific to this compound.
Areas for Development:
Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to accurately predict spectroscopic signatures (NMR, IR), tautomeric energies, and reaction mechanisms. nih.gov
Predictive ADMET Models: Developing machine learning algorithms trained on data from analogous compounds to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound and its potential metabolites.
Halogen Bond Modeling: Implementing and refining force fields that accurately describe the directionality and strength of halogen bonds involving the bromine atom, which is crucial for predicting binding affinity and selectivity towards biological targets.
Virtual Screening Algorithms: Using the detailed structural information to perform high-throughput virtual screening against libraries of biological targets to identify potential therapeutic applications.
Targeted Modifications for Improved Biological Specificity and Potency
The indazole scaffold is a privileged structure in medicinal chemistry, and its biological activity is highly dependent on the nature and position of its substituents. nih.govnih.gov The bromo and difluoro substitution pattern of this compound provides a unique starting point for targeted chemical modifications to enhance biological specificity and potency.
Future synthetic efforts should focus on creating a library of derivatives by modifying specific positions on the molecule to probe structure-activity relationships (SAR).
Key Modification Targets:
N1- and N2-Substitution: Introducing various alkyl, aryl, or functionalized groups at the N1 and N2 positions of the indazole ring to modulate solubility, metabolic stability, and target engagement. This can also resolve tautomer ambiguity.
Modification of the Bromo Group: Replacing the bromine at the C3 position with other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore how different substituents impact activity.
Bioisosteric Replacement: Systematically replacing the fluorine atoms or the bromine atom with other groups (e.g., -CN, -CF₃, -OH) to fine-tune electronic properties and hydrogen bonding capabilities.
| Modification Site | Rationale | Potential Outcome |
| N1/N2-Position | Modulate physicochemical properties. | Improved solubility, metabolic stability, and target binding. |
| C3-Position (Bromo) | Explore diverse chemical space. | Discovery of novel interactions with biological targets. |
| C4/C6-Positions (Fluoro) | Fine-tune electronics and H-bonding. | Enhanced binding affinity and selectivity. |
Comparative Studies with Analogous Halogenated Heterocycles to Define Structure-Function Relationships
To fully appreciate the contribution of the unique halogenation pattern of this compound, it is essential to conduct comparative studies with analogous compounds. Systematic studies on halogenated ligands have shown that the nature and position of halogens significantly influence binding affinity and mode, often through a combination of hydrophobic and halogen bonding interactions. nih.gov
Proposed Comparative Analogs:
Des-bromo and Des-fluoro Analogs: Synthesizing 4,6-difluoro-1H-indazole, 3-bromo-4-fluoro-1H-indazole, and 3-bromo-6-fluoro-1H-indazole to systematically evaluate the contribution of each halogen atom.
Positional Isomers: Comparing with isomers such as 3-Bromo-5,7-difluoro-1H-indazole to understand the importance of the halogen placement on the benzene (B151609) ring.
Other Halogen Analogs: Replacing the bromine with chlorine or iodine to study the effect of halogen size and polarizability on activity.
These comparative analyses will be crucial for establishing clear structure-function relationships and for the rational design of next-generation compounds.
Comprehensive Mechanistic Elucidation at the Molecular and Cellular Levels
Should initial screenings reveal significant biological activity for this compound or its derivatives, a deep dive into its mechanism of action will be critical. Understanding how a compound functions at the molecular and cellular level is fundamental for its development as a therapeutic agent or research tool. For example, some indazole derivatives are known to inhibit specific enzymes, such as filamentous temperature-sensitive protein Z (FtsZ) in bacteria or protein kinases in human cells. nih.govnih.gov
Future research must employ a variety of biochemical and cell-based assays to uncover the precise molecular targets and downstream cellular effects.
Methodologies for Mechanistic Studies:
Target Identification: Using techniques like chemical proteomics (e.g., activity-based protein profiling) or genetic screens to identify the direct binding partners of the compound in a cellular context.
Enzyme Kinetics: Performing detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) against identified target enzymes. nih.gov
Cellular Assays: Investigating downstream effects on signaling pathways, cell cycle progression, apoptosis, or other relevant cellular processes using techniques like Western blotting, flow cytometry, and confocal microscopy.
Structural Biology: Co-crystallizing the compound with its target protein to visualize the binding mode at an atomic level, confirming the interactions predicted by computational models.
By systematically pursuing these research avenues, the scientific community can thoroughly characterize this compound, moving from a chemical entity to a well-understood molecule with potentially valuable applications.
Q & A
Basic: What are the key synthetic routes for preparing 3-Bromo-4,6-difluoro-1H-indazole, and how do reaction conditions influence yield and purity?
Synthetic routes typically involve cyclization of halogenated precursors or direct halogenation of indazole scaffolds. For example, bromine and fluorine substituents can be introduced via electrophilic substitution or metal-catalyzed cross-coupling reactions. Reaction conditions such as temperature (e.g., cryogenic vs. reflux), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd catalysts for Suzuki couplings) critically impact yield and purity. Optimization should include monitoring by TLC and HPLC to minimize side products like dehalogenated byproducts .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) observed for derivatives of this compound?
Discrepancies in NMR data often arise from dynamic effects or overlapping signals. To resolve these:
- Use 2D NMR techniques (e.g., COSY, HSQC) to confirm proton-proton and carbon-proton correlations.
- Compare experimental data with DFT-calculated chemical shifts to validate assignments.
- Employ X-ray crystallography (using programs like SHELXL ) for unambiguous structural confirmation.
For fluorine atoms, NMR can clarify electronic environments influenced by neighboring substituents .
Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- HPLC/LC-MS : To assess purity (>98% as per industry standards ) and detect trace impurities.
- // NMR : For structural confirmation and halogen positioning.
- Elemental Analysis : To verify stoichiometry (e.g., CHBrFN).
- X-ray Diffraction : For crystalline samples, providing definitive bond lengths and angles .
Advanced: What crystallographic challenges arise when determining the structure of this compound, and how can they be addressed?
Challenges include:
- Heavy-Atom Effects : Bromine’s strong X-ray absorption complicates data collection. Use high-flux synchrotron sources or longer exposure times.
- Disorder in Fluorine Positions : Refinement software (SHELXL ) can model partial occupancy or anisotropic displacement parameters.
- Twinning : Common in halogenated indazoles; resolve using TWIN laws or detwinning algorithms in refinement pipelines .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Keep in airtight containers, away from moisture and ignition sources (flammability risk noted in related compounds ).
- Emergency Measures : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .
Advanced: How do bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
- Electron-Withdrawing Effects : Fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to specific positions. Bromine serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Steric Effects : Fluorine’s small size minimizes steric hindrance, favoring meta/para reactivity.
- Mechanistic Probes : Use kinetic isotopic effects or Hammett plots to quantify substituent impacts on reaction rates .
Basic: What pharmacological activities are documented for indazole derivatives structurally similar to this compound?
Indazole derivatives exhibit:
- Anticancer Activity : Via kinase inhibition (e.g., targeting BRAF or CDK inhibitors).
- Anti-inflammatory Effects : Through COX-2 or NF-κB pathway modulation.
- Antiviral Properties : Demonstrated in analogues targeting viral proteases .
Advanced: What methodological considerations are critical when designing SAR studies for this compound-based drug candidates?
- Substituent Variation : Systematically modify fluorine/bromine positions to assess electronic and steric effects.
- Biological Assays : Use in vitro models (e.g., cell viability assays) paired with in silico docking (e.g., AutoDock Vina) to predict binding affinities.
- ADMET Profiling : Evaluate metabolic stability (CYP450 assays) and toxicity (Ames test) early to prioritize lead compounds .
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